Triisononyl trimellitate

Overview

Description

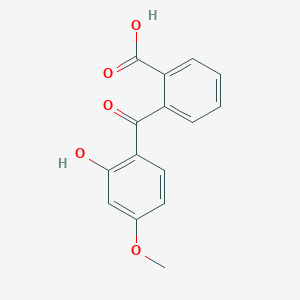

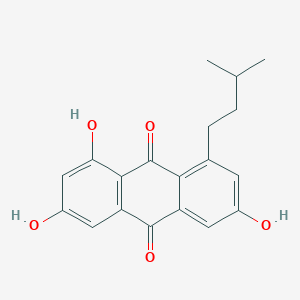

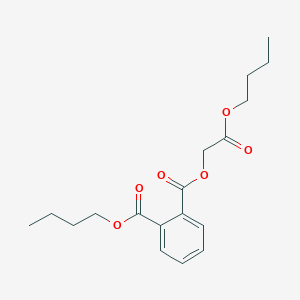

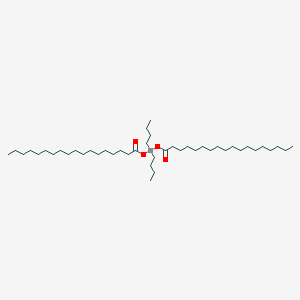

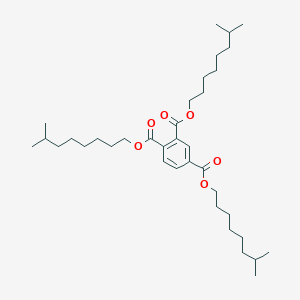

Triisononyl trimellitate (TINTM) is an oily, limpid, anhydrous liquid with a mild characteristic odor . It is soluble in common organic solvents but insoluble in water . The molecular formula of TINTM is C36H60O6 .

Synthesis Analysis

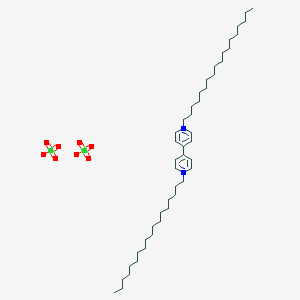

TINTM can be synthesized by adding trimellitic acid anhydride and isononyl alcohol with a mole ratio of 1:3.5-1:4.5 into a reaction kettle . The mixture is stirred and the temperature is raised to 185-195°C. A catalyst is then added and the temperature is further raised to 185-245°C for a reaction time of 3-4 hours .

Molecular Structure Analysis

The molecular formula of TINTM is C36H60O6 . It has an average mass of 588.858 Da and a monoisotopic mass of 588.438965 Da .

Chemical Reactions Analysis

The synthesis of TINTM involves a reaction between trimellitic acid anhydride and isononyl alcohol . The reaction is facilitated by a catalyst and occurs at elevated temperatures .

Physical And Chemical Properties Analysis

TINTM is characterized by its superior temperature resistance and very low volatility . It has a density of 1.0±0.1 g/cm³, a boiling point of 617.6±35.0°C at 760 mmHg, and a flash point of 248.6±26.0°C .

Scientific Research Applications

Metabolism and Kinetics in Humans

- Triisononyl trimellitate, used as a plasticizer in medical devices, has been studied for its metabolism and elimination kinetics in humans. It is hydrolyzed to di- and monoester isomers in the body, exhibiting slow metabolism and excretion rates (Höllerer et al., 2018).

Hepatotoxicity Studies

- Research on hepatotoxicity induced by triisononyl trimellitate in mice has revealed its impact on gene expression in the liver, affecting cell cycle, metabolic processes, and oxidative activity, providing insights into its potential toxicological effects (Chen et al., 2016).

Physical Properties Measurement

- Studies have measured the density, kinematic viscosity, and refractive index of triisononyl trimellitate, providing essential data for its industrial applications, especially in calibration of viscometers (Lorenzi et al., 1998).

Release from PVC Medical Devices

- The release of triisononyl trimellitate from PVC medical devices into intravenous preparations has been investigated, highlighting its migration into contact liquids and the need for monitoring its presence in medical environments (Ito et al., 2008).

Safety in Food Contact Materials

- The safety of triisononyl trimellitate as a plasticizer in food contact materials has been assessed, considering its genotoxicity, metabolism, and potential accumulation in humans (Silano et al., 2019).

Method Development for Metabolite Determination

- A method for the determination of metabolites of triisononyl trimellitate in blood has been developed, aiding in the understanding of its metabolism in humans (Höllerer et al., 2017).

Viscosity Reference Correlation for Industrial Use

- Triisononyl trimellitate has been examined for its potential as a reference fluid in industrial applications, especially for viscometer calibration at high temperatures and pressures (Wakeham et al., 2017).

Monitoring of Main Metabolites in Urine

- A method for the sensitive monitoring of the main metabolites of triisononyl trimellitate in urine has been developed, enhancing the understanding of its metabolism and excretion in humans (Kuhlmann et al., 2021).

Safety And Hazards

Future Directions

The global TINTM market is set to experience steady growth in the future, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations . It is anticipated that industry players will focus on product innovation, strategic collaborations, and geographical expansion to seize evolving market opportunities .

properties

IUPAC Name |

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXSCXISVYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274203 | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Triisononyl trimellitate | |

CAS RN |

53894-23-8, 890091-51-7 | |

| Record name | Triisononyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISONONYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.